

experimental procedure for acetylation of 3',5'-dihydroxyacetophenone

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Compound of Interest

Compound Name: 3',5'-Diacetoxyacetophenone

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Application Notes

The acetylation of 3',5'-dihydroxyacetophenone is a fundamental organic transformation that yields **3',5'-diacetoxyacetophenone**. This product serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.^{[1][2]} Notably, it is a precursor for the synthesis of bronchodilators such as Fenoterol and Orciprenaline, which are used in the management of asthma and other respiratory diseases.^[2] The procedure involves the esterification of the two phenolic hydroxyl groups on the acetophenone ring using an acetylating agent, typically acetic anhydride. The reaction can be catalyzed by either an acid or a base. This document provides a detailed protocol for the acid-catalyzed acetylation of 3',5'-dihydroxyacetophenone, a method known for its efficiency and straightforward execution.

Reaction Scheme

The overall reaction involves the conversion of the hydroxyl groups to acetoxy groups.

Caption: Acid-catalyzed acetylation of 3',5'-dihydroxyacetophenone.

Experimental Protocol

This protocol details the procedure for the synthesis of **3',5'-diacetoxyacetophenone** on a laboratory scale.

Materials and Equipment:

- 3',5'-Dihydroxyacetophenone ($C_8H_8O_3$)
- Acetic Anhydride ($(CH_3CO)_2O$)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ethanol (for recrystallization)
- Deionized Water
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Beaker (500 mL)
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3.04 g (20.0 mmol) of 3',5'-dihydroxyacetophenone.
- **Reagent Addition:** To the flask, add 6.1 mL (6.64 g, 65.0 mmol) of acetic anhydride.
- **Catalyst Addition:** While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
- **Reaction:** Fit the flask with a reflux condenser and heat the mixture in an oil bath or heating mantle to 80-90°C. Maintain stirring and temperature for 1 hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

- **Quenching and Precipitation:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water while stirring vigorously. This will hydrolyze the excess acetic anhydride and precipitate the solid product.
- **Isolation:** Collect the white precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual acid and impurities.
- **Purification:** Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator to obtain pure **3',5'-diacetoxyacetophenone**. The expected melting point is 91-94°C.[2]

Data Presentation

The following table summarizes the quantitative data for the described protocol.

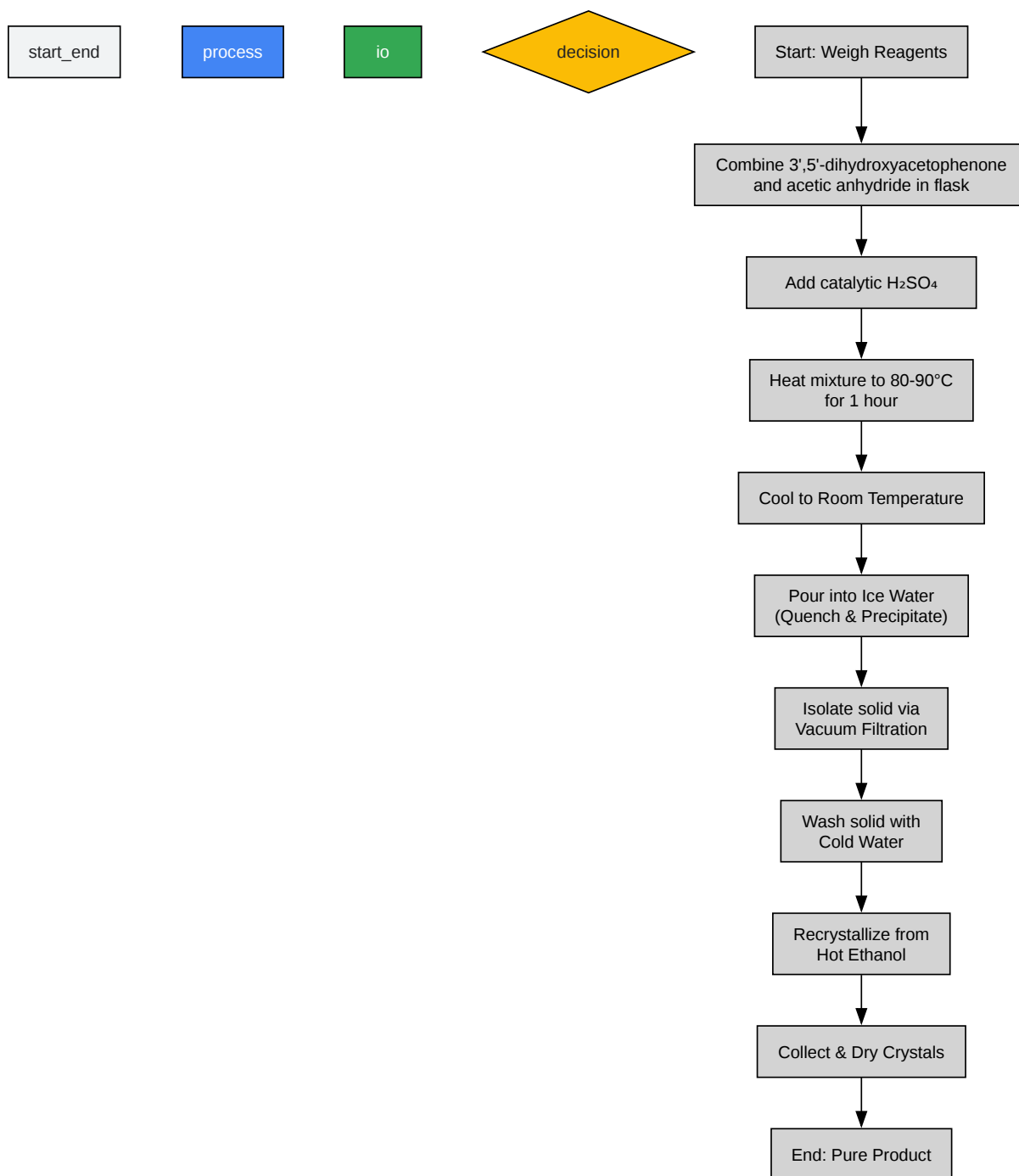
Reagent	Formula	Molar Mass (g/mol)	Moles (mmol)	Equivalents	Amount Used
3',5'- Dihydroxyace tophenone	C ₈ H ₈ O ₃	152.15	20.0	1.0	3.04 g
Acetic Anhydride	C ₄ H ₆ O ₃	102.09	65.0	3.25	6.1 mL (6.64 g)
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	-	Catalytic	2-3 drops
Product (Theoretical)	C ₁₂ H ₁₂ O ₅	236.22	20.0	-	4.72 g

Note: Yields for similar acetylation reactions are often high. A typical yield for this procedure would be in the range of 85-95%.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the experimental procedure.



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Caption: Workflow for the synthesis of **3',5'-diacetoxyacetophenone**.

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References

- 1. Buy 3',5'-Diacetoxyacetophenone | 35086-59-0 [smolecule.com]
- 2. 3,5-Diacetoxyacetophenone | 35086-59-0 [chemicalbook.com]
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